Cas no 1379779-22-2 (5-Bromo-2-hydroxy-4-methoxybenzonitrile)
5-Bromo-2-hydroxy-4-methoxybenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2-hydroxy-4-methoxyBenzonitrile
- Benzonitrile, 5-bromo-2-hydroxy-4-methoxy-
- FCH2294118
- AX8266952
- 5-Bromo-2-hydroxy-4-methoxybenzonitrile
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- MDL: MFCD22574026
- Inchi: 1S/C8H6BrNO2/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3,11H,1H3
- InChI Key: UCBVLFPUDKPKAC-UHFFFAOYSA-N
- SMILES: BrC1=CC(C#N)=C(C=C1OC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 201
- Topological Polar Surface Area: 53.2
5-Bromo-2-hydroxy-4-methoxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019095824-1g |
5-Bromo-2-hydroxy-4-methoxybenzonitrile |
1379779-22-2 | 95% | 1g |
504.00 USD | 2021-06-17 | |
| Alichem | A019095824-5g |
5-Bromo-2-hydroxy-4-methoxybenzonitrile |
1379779-22-2 | 95% | 5g |
1,441.00 USD | 2021-06-17 | |
| TRC | B681268-10mg |
5-Bromo-2-Hydroxy-4-Methoxybenzonitrile |
1379779-22-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B681268-50mg |
5-Bromo-2-Hydroxy-4-Methoxybenzonitrile |
1379779-22-2 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B681268-100mg |
5-Bromo-2-Hydroxy-4-Methoxybenzonitrile |
1379779-22-2 | 100mg |
$ 275.00 | 2022-06-06 | ||
| abcr | AB447388-250 mg |
5-Bromo-2-hydroxy-4-methoxybenzonitrile |
1379779-22-2 | 250mg |
€357.80 | 2023-04-22 | ||
| abcr | AB447388-1 g |
5-Bromo-2-hydroxy-4-methoxybenzonitrile |
1379779-22-2 | 1g |
€814.20 | 2023-04-22 | ||
| eNovation Chemicals LLC | D762630-250mg |
Benzonitrile, 5-bromo-2-hydroxy-4-methoxy- |
1379779-22-2 | 99% | 250mg |
$290 | 2024-06-08 | |
| eNovation Chemicals LLC | D762630-1g |
Benzonitrile, 5-bromo-2-hydroxy-4-methoxy- |
1379779-22-2 | 99% | 1g |
$780 | 2024-06-08 | |
| abcr | AB447388-250mg |
5-Bromo-2-hydroxy-4-methoxybenzonitrile; . |
1379779-22-2 | 250mg |
€393.50 | 2025-03-19 |
5-Bromo-2-hydroxy-4-methoxybenzonitrile Suppliers
5-Bromo-2-hydroxy-4-methoxybenzonitrile Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 5-Bromo-2-hydroxy-4-methoxybenzonitrile
5-Bromo-2-hydroxy-4-methoxybenzonitrile (CAS 1379779-22-2): A Versatile Intermediate for Pharmaceutical and Agrochemical Applications
5-Bromo-2-hydroxy-4-methoxybenzonitrile (CAS 1379779-22-2) is a highly valuable chemical intermediate with significant applications in pharmaceutical synthesis and agrochemical development. This brominated aromatic compound features a unique combination of functional groups - a cyano group, hydroxyl group, and methoxy group - that make it particularly useful for constructing complex molecular architectures. The compound's molecular formula is C8H6BrNO2, with a molecular weight of 228.05 g/mol.
The growing demand for 5-Bromo-2-hydroxy-4-methoxybenzonitrile in recent years reflects its importance in developing new active pharmaceutical ingredients (APIs). Researchers particularly value this compound for its role in creating heterocyclic compounds, which are fundamental structures in many modern drugs. Current trends in drug discovery emphasize the need for such versatile building blocks, especially with the pharmaceutical industry's focus on targeted therapies and personalized medicine.
From a chemical perspective, 5-Bromo-2-hydroxy-4-methoxybenzonitrile demonstrates interesting properties that make it valuable for synthetic applications. The electron-withdrawing cyano group activates the aromatic ring towards nucleophilic substitution, while the bromine atom serves as an excellent leaving group in various coupling reactions. These characteristics have made the compound particularly useful in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.
In agrochemical applications, 5-Bromo-2-hydroxy-4-methoxybenzonitrile serves as a precursor for developing novel crop protection agents. With increasing global concerns about food security and sustainable agriculture, researchers are exploring new compounds that can protect crops with greater efficiency and environmental safety. The structural features of this molecule allow for the development of compounds with potential herbicidal, fungicidal, or insecticidal activities.
The synthesis of 5-Bromo-2-hydroxy-4-methoxybenzonitrile typically involves bromination of appropriate phenolic precursors, followed by cyanation. Modern synthetic approaches focus on improving atom economy and reducing environmental impact, reflecting the chemical industry's commitment to green chemistry principles. These developments are particularly relevant as the industry faces increasing pressure to adopt sustainable manufacturing practices.
Analytical characterization of 5-Bromo-2-hydroxy-4-methoxybenzonitrile typically includes techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound generally appears as a white to off-white crystalline powder with high purity (>98%), making it suitable for sensitive synthetic applications. Storage recommendations usually suggest keeping the material in a cool, dry place, protected from light to maintain stability.
Market trends indicate growing interest in specialty chemicals like 5-Bromo-2-hydroxy-4-methoxybenzonitrile, particularly from emerging economies expanding their pharmaceutical manufacturing capabilities. The compound's versatility makes it valuable for contract research organizations and companies developing generic pharmaceuticals. Recent patent literature reveals ongoing research utilizing this intermediate for various therapeutic applications, including potential treatments for central nervous system disorders and metabolic diseases.
Quality control standards for 5-Bromo-2-hydroxy-4-methoxybenzonitrile have become increasingly stringent, reflecting the pharmaceutical industry's emphasis on impurity profiling and quality by design. Suppliers now typically provide comprehensive analytical data, including residual solvent analysis and heavy metal content, to meet regulatory requirements for pharmaceutical applications.
From a regulatory perspective, 5-Bromo-2-hydroxy-4-methoxybenzonitrile is generally classified as a standard chemical reagent without special restrictions. However, proper laboratory safety protocols should always be followed when handling this or any chemical substance. The compound's safety data sheet (SDS) provides detailed information about appropriate handling procedures and personal protective equipment.
Future research directions for 5-Bromo-2-hydroxy-4-methoxybenzonitrile may explore its potential in material science applications, particularly in the development of organic electronic materials. The compound's aromatic structure and functional groups make it a candidate for creating novel organic semiconductors or photovoltaic materials, areas of significant interest in renewable energy research.
The global supply chain for 5-Bromo-2-hydroxy-4-methoxybenzonitrile has become more robust in recent years, with multiple manufacturers offering the compound at various purity grades. This availability supports the growing demand from pharmaceutical and agrochemical researchers who require reliable access to high-quality chemical intermediates for their development programs.
In conclusion, 5-Bromo-2-hydroxy-4-methoxybenzonitrile (CAS 1379779-22-2) represents an important building block in modern chemical synthesis. Its unique combination of functional groups and reactivity patterns make it valuable for creating diverse molecular structures with potential applications in drug discovery, agrochemical development, and potentially advanced materials. As research continues to explore new applications for this versatile compound, its importance in synthetic chemistry is likely to grow further.
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